molecular formula C12H16N2O B1530372 4-{8-Oxa-3-azabicyclo[3.2.1]octan-3-yl}aniline CAS No. 1416369-78-2

4-{8-Oxa-3-azabicyclo[3.2.1]octan-3-yl}aniline

Cat. No.: B1530372
CAS No.: 1416369-78-2
M. Wt: 204.27 g/mol
InChI Key: WSQUKDPLTHJLPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{8-Oxa-3-azabicyclo[3.2.1]octan-3-yl}aniline is a chemical intermediate of significant interest in medicinal chemistry and drug discovery, particularly for developing targeted cancer therapies. Its core structure, the 8-oxa-3-azabicyclo[3.2.1]octane moiety, is recognized as a bridged morpholine analog that can impart favorable properties to drug molecules . This compound serves as a critical precursor in the radiosynthesis of potential Positron Emission Tomography (PET) ligands, such as [¹⁸F]ATPFU, which is designed to target the mammalian target of rapamycin (mTOR) . The mTOR signaling pathway is a central regulator of cell proliferation and is implicated in cancer, aging, and neuropsychiatric disorders, making non-invasive monitoring of its activity via PET a valuable research tool . Furthermore, derivatives based on the 8-oxa-3-azabicyclo[3.2.1]octane scaffold have been investigated as potent and selective kinase inhibitors . In these contexts, the aniline group of this compound is a reactive handle for further chemical functionalization, enabling its incorporation into more complex bioactive molecules. This product is intended for research purposes as a building block in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields . It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c13-9-1-3-10(4-2-9)14-7-11-5-6-12(8-14)15-11/h1-4,11-12H,5-8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSQUKDPLTHJLPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC1O2)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-{8-Oxa-3-azabicyclo[3.2.1]octan-3-yl}aniline is a compound of interest due to its unique bicyclic structure and potential biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound has the following chemical properties:

PropertyDetails
Chemical FormulaC13H16N2O
Molecular Weight232.28 g/mol
IUPAC NameThis compound
CAS Number1528581-18-1

This compound exhibits biological activity through several mechanisms, primarily as a modulator of various protein targets involved in cellular signaling pathways. Research indicates that compounds with similar bicyclic structures can act as selective antagonists for receptors such as vasopressin V(1A) receptor, which may suggest a potential pathway for this compound in modulating receptor activity .

Biological Activity

Research has demonstrated that compounds related to this compound exhibit notable biological activities, including:

  • Antiviral Activity : Studies have shown that related compounds can inhibit dengue virus (DENV) replication in human primary monocyte-derived dendritic cells (MDDCs). The mechanism involves targeting host kinases, which play a crucial role in viral entry and replication .
  • Kinase Inhibition : The compound's structural analogs have been identified as inhibitors of host kinases AAK1 and GAK, which are vital for the lifecycle of several viruses including DENV and chikungunya virus (CHIKV) .

Case Studies

Several studies have investigated the biological effects of similar compounds:

  • Study on Antiviral Efficacy : One study demonstrated that selective AAK1 and GAK inhibitors exhibited potent anti-DENV activity in vitro, suggesting that structural modifications could enhance efficacy against viral infections .
  • Vasopressin Receptor Antagonists : Another study highlighted the development of 8-azabicyclo[3.2.1]octane derivatives as high-affinity antagonists for vasopressin V(1A) receptors, which are implicated in various physiological processes including blood pressure regulation and fluid balance .

Research Findings

Recent findings indicate that the biological activity of this compound may extend beyond antiviral properties to include potential therapeutic applications in neuropharmacology and endocrinology due to its interaction with specific receptors.

Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntiviralInhibits DENV replication in MDDCs
Receptor ModulationActs as an antagonist for vasopressin receptors
Kinase InhibitionInhibits AAK1 and GAK, affecting viral lifecycle

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C13_{13}H16_{16}N2_{2}O
  • Molecular Weight : 220.28 g/mol
  • CAS Number : 1528581-18-1

Physical Properties

  • Appearance : Colorless to light yellow clear liquid
  • Boiling Point : Approximately 178 °C
  • Solubility : Very soluble in organic solvents

Medicinal Chemistry

4-{8-Oxa-3-azabicyclo[3.2.1]octan-3-yl}aniline has shown promise in the development of pharmaceuticals, particularly as an intermediate in the synthesis of bioactive compounds.

Case Studies:

  • Antidepressant Activity : Research indicates that derivatives of bicyclic amines can exhibit antidepressant properties by modulating neurotransmitter systems. A study demonstrated that modifications to the bicyclic structure enhanced binding affinity to serotonin receptors, suggesting potential therapeutic effects in mood disorders .
  • Anticancer Agents : Compounds derived from this structure have been investigated for their ability to inhibit tumor growth. In vitro studies showed that certain derivatives could induce apoptosis in cancer cell lines, making them candidates for further development as anticancer drugs .

Materials Science

The unique structural features of this compound allow it to be utilized in the synthesis of advanced materials.

Applications:

  • Conductive Polymers : This compound can serve as a building block for conductive polymers, which are essential in electronic applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of bicyclic amine structures enhances charge transport properties .

Research Tool

In chemical biology, this compound can be employed as a molecular probe to study biological systems.

Use Cases:

  • Receptor Binding Studies : The ability of this compound to interact with specific biological targets makes it useful for receptor binding assays, helping researchers understand mechanisms of action for various biological pathways .

Comparison with Similar Compounds

Structural Variations and Core Modifications

A. Substituent Diversity on the Aromatic Ring

  • Analog 1 : 4-(3-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)isothiazolo[4,3-b]pyridin-6-yl)-2-methoxyaniline (12k)
    • Structural Difference: Methoxy group at the 2-position of the aniline and an isothiazolo[4,3-b]pyridine core.
    • Impact: Enhanced π-stacking and hydrogen bonding due to the methoxy group; increased lipophilicity from the heteroaromatic core .
    • Synthesis : Suzuki coupling (81% yield) .
  • Analog 2 : 4-(4-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)aniline (10)
    • Structural Difference: Pyrazolo[3,4-d]pyrimidine core with a trifluoroethyl group.
    • Impact: Trifluoroethyl group improves metabolic stability and target affinity for mTOR .
    • Synthesis : Multi-step sequence (65% yield) .

B. Functional Group Additions

  • Analog 3: 1-(4-((8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)sulfonyl)phenyl)-3-(pyridin-4-yl)urea (6) Structural Difference: Sulfonyl bridge and urea moiety. Impact: Sulfonyl group enhances solubility and hydrogen bonding; urea acts as a hydrogen bond donor/acceptor for NAMPT activation . Synthesis: Carbamate formation (68% yield) .

Physicochemical and Spectral Properties

Compound Molecular Formula Molecular Weight Key Spectral Data (HRMS/NMR)
Target Compound C₁₂H₁₅N₂O 217.26 Not explicitly provided in evidence.
Analog 1 (12k) C₁₉H₂₀N₄O₂S 368.45 HRMS [M+H]+: 369.1370 (calc. 369.1380)
Analog 2 (10) C₂₀H₂₁F₃N₆O 418.42 ¹H NMR (CDCl₃): δ 8.41–8.28 (m, 2H), 7.98 (d, 1H)
Analog 3 (6) C₁₈H₂₁N₄O₃S 385.45 HRMS data not provided; ¹H/¹³C NMR confirms urea.

Preparation Methods

Synthetic Routes Overview

The preparation of 4-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}aniline typically follows a multi-step synthetic sequence involving:

  • Construction of the 8-oxa-3-azabicyclo[3.2.1]octane scaffold
  • Protection and deprotection of reactive groups
  • Functionalization via palladium-catalyzed cross-coupling reactions (notably Suzuki-Miyaura coupling)
  • Purification by chromatographic techniques

These methods are well-documented in advanced organic synthesis literature and patent disclosures, emphasizing the use of protecting groups and transition-metal catalysis to achieve high selectivity and yield.

Construction of the 8-Oxa-3-azabicyclo[3.2.1]octane Core

The bicyclic core is commonly synthesized starting from appropriately substituted precursors such as 8-azabicyclo[3.2.1]octan-3-ol derivatives. A representative procedure involves:

  • Protection of the amine group using a tert-butoxycarbonyl (Boc) protecting group to prevent side reactions during subsequent steps.
  • Formation of the alkoxide intermediate by treatment with a strong base like sodium hydride in a polar aprotic solvent such as dimethylformamide (DMF).
  • Coupling with electrophilic aromatic compounds under controlled conditions.

For example, enantiomerically pure 3-hydroxy-8-azabicyclo[3.2.1]octane derivatives are dissolved in dichloromethane (DCM), cooled to 0°C, and treated with triethylamine followed by butyl dicarbonate to install the Boc protecting group. The reaction mixture is then stirred at ambient temperature for 12 hours, followed by aqueous work-up and purification by silica gel chromatography.

Protection and Deprotection Strategies

During the synthetic sequence, protecting groups are essential to safeguard sensitive functional groups:

  • The Boc group protects the nitrogen atom of the bicyclic amine.
  • Removal of Boc is typically achieved by treatment with trifluoroacetic acid (TFA) in DCM at room temperature for 2 hours, yielding the free amine ready for further functionalization or final product isolation.

Purification and Characterization

Purification of intermediates and the final compound is commonly performed by:

  • Silica gel column chromatography using gradients of hexane and ethyl acetate or ethyl acetate alone.
  • Preparative high-performance liquid chromatography (HPLC) for higher purity requirements.

Characterization techniques include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C NMR) to confirm structural integrity.
  • High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation.
  • X-ray crystallography for stereochemical elucidation when necessary.

Representative Experimental Data Summary

Step Reagents/Conditions Yield (%) Notes
Boc protection 8-Azabicyclo[3.2.1]octan-3-ol, Boc2O, Et3N, DCM, 0°C to RT, 12 h 85–90 High selectivity, mild conditions
Suzuki coupling Pd(PPh3)4, K2CO3, DMF or DME, 90°C, 18–24 h 65–81 Moderate to good yields, inert atmosphere
Boc deprotection TFA/DCM, RT, 2 h 90+ Efficient removal of protecting group
Purification Silica gel chromatography or HPLC Ensures high purity

Research Findings and Optimization Notes

  • The choice of base and solvent critically influences coupling efficiency; aqueous potassium carbonate and polar aprotic solvents favor higher yields.
  • Use of microwave-assisted heating has been reported to shorten reaction times significantly while maintaining yields.
  • Protecting group strategies are vital to prevent side reactions, especially during palladium-catalyzed steps.
  • Reaction monitoring by thin-layer chromatography (TLC) and NMR is recommended to optimize reaction times and prevent decomposition.
  • Purification by chromatography using ethyl acetate/hexane mixtures effectively separates the product from side products and residual catalysts.

Summary Table: Preparation Method Components

Aspect Details
Starting Materials 8-Azabicyclo[3.2.1]octan-3-ol derivatives, halogenated aromatic compounds
Key Reactions Boc protection, palladium-catalyzed cross-coupling, Boc deprotection
Catalysts Pd(PPh3)4, XPhos Pd G2 (alternative)
Bases Potassium carbonate, triethylamine
Solvents DCM, DMF, DME, ethanol-water mixtures
Temperature Range 0°C (protection) to 90–95°C (coupling)
Purification Techniques Silica gel chromatography, preparative HPLC
Characterization Methods NMR, HRMS, X-ray crystallography

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-{8-Oxa-3-azabicyclo[3.2.1]octan-3-yl}aniline derivatives?

  • Methodology : The synthesis often involves Pd-catalyzed Suzuki-Miyaura coupling between boronic acid derivatives and azabicyclo scaffolds. For example, 4-(4-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)pyrazolopyrimidin-6-yl)aniline was synthesized via coupling of 4-aminophenylboronic acid pinacol ester with a chlorinated bicyclic intermediate in acetonitrile/water under argon, yielding 65% after column chromatography . Key steps include:

  • Reaction conditions : 90–95°C, sodium carbonate as base, Pd(PPh₃)₄ catalyst.
  • Purification : Silica gel chromatography (hexane/EtOAc) or reverse-phase HPLC for radiochemical derivatives .

Q. How is the molecular structure of this compound confirmed experimentally?

  • Methodology : Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are critical. For instance:

  • 1H NMR (CDCl₃): Signals at δ 8.41–8.28 (aromatic protons), δ 4.55 (bridged oxygen protons), and δ 2.15–2.01 (bicyclic methylene protons) .
  • 13C NMR : Peaks at δ 174.0 (carbonyl), δ 156.9 (pyrimidine), and δ 74.1 (oxygenated bridge) .
  • HRMS : Exact mass confirmed as [M+H]⁺ = 369.1380 .

Advanced Research Questions

Q. How can competing side reactions during radiosynthesis of derivatives like [¹⁸F]ATPFU be minimized?

  • Methodology : Intramolecular cyclization (e.g., forming imidazolidone byproducts) is mitigated by:

  • Temperature control : Distilling [¹⁸F]fluoroethylamine into pre-cooled (0–5°C) precursor solutions containing triphosgene to suppress undesired pathways .

  • Reagent selection : Use of anhydrous acetonitrile and argon purging to stabilize reactive intermediates .

  • Yield optimization : Radiochemical yields of 15 ± 5% (decay-corrected) with specific activity 37–74 GBq/μmol .

    ParameterValueReference
    Radiochemical yield15 ± 5%
    Specific activity37–74 GBq/μmol
    Purification methodSemi-preparative HPLC

Q. What structural modifications enhance binding affinity to mTOR or other biological targets?

  • Methodology : Structure-activity relationship (SAR) studies highlight:

  • Bicyclic framework : Rigidity improves selectivity for mTOR over related kinases. Substitution at the aniline position (e.g., trifluoroethyl groups) increases lipophilicity (logD = 1.9), aiding blood-brain barrier penetration .

  • Heteroatom placement : Oxygen in the 8-oxa bridge enhances hydrogen bonding with kinase active sites .

    ModificationEffect on Binding AffinityReference
    Trifluoroethyl groupIncreased lipophilicity
    8-Oxa bridgeEnhanced H-bonding

Q. How do researchers resolve contradictions in stability data across different derivatives?

  • Methodology : Comparative stability assays under varying conditions (pH, temperature) using HPLC and mass spectrometry. For example:

  • In vitro stability : [¹⁸F]ATPFU showed >95% radiochemical purity after 6 hours in 10% ethanol-saline, confirming robustness .
  • Degradation pathways : Acidic conditions promote hydrolysis of the urea linkage, necessitating pH-controlled formulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{8-Oxa-3-azabicyclo[3.2.1]octan-3-yl}aniline
Reactant of Route 2
Reactant of Route 2
4-{8-Oxa-3-azabicyclo[3.2.1]octan-3-yl}aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.